
5,7-Dihydroxy-6-methoxy-2,8-dimethyl-4H-1-benzopyran-4-one
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Overview
Description
5,7-Dihydroxy-6-methoxy-2,8-dimethyl-4H-1-benzopyran-4-one (CAS: 63587-61-1) is a chromone derivative characterized by hydroxyl groups at positions 5 and 7, a methoxy group at position 6, and methyl groups at positions 2 and 6. It has been isolated from the bulbs of Crinum moorei alongside other chromones like eugenin and 5,7-dihydroxy-2-methyl chromone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-6-methoxy-2,8-dimethyl-4H-chromen-4-one typically involves several steps starting from known chromenone derivatives. One common method includes the chemoselective 1,4-reduction of 4-chromenone followed by selective deprotection of benzylidene-protected intermediates . The reaction conditions often involve the use of reducing agents and protecting group strategies to achieve the desired substitution pattern on the chromenone core.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include scaling up the reaction conditions, ensuring the availability of starting materials, and optimizing purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Methylation and Etherification
The compound’s phenolic hydroxyl groups at positions 5 and 7 are primary sites for methylation. Diazomethane (CH₂N₂) in anhydrous ether is commonly used for selective methylation under mild conditions:
Reaction | Reagent | Conditions | Product | Yield |
---|---|---|---|---|
Methylation at C7-OH | Diazomethane | Ether, 0°C, 2 hrs | 5-Hydroxy-6,7-dimethoxy-2,8-dimethyl-4H-1-benzopyran-4-one | 85% |
Mechanistically, diazomethane abstracts the hydroxyl proton to form a methoxy group while releasing nitrogen gas. The reaction favors the less sterically hindered C7-OH due to steric effects from the adjacent C6-methoxy and C8-methyl groups .
Acetylation of Hydroxyl Groups
Acetylation occurs at both C5 and C7 hydroxyls using acetic anhydride (Ac₂O) in pyridine:
Reaction | Reagent | Conditions | Product | Yield |
---|---|---|---|---|
Diacetylation | Acetic anhydride | Pyridine, 60°C, 4 hrs | 5,7-Diacetoxy-6-methoxy-2,8-dimethyl-4H-1-benzopyran-4-one | 78% |
The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the acetylating agent, forming ester derivatives. Pyridine acts as both a catalyst and acid scavenger .
Oxidative Reactions
The chromone core and substituents participate in oxidation:
Quinone Formation
Oxidation with Fremy’s salt (potassium nitrosodisulfonate) converts the C5 hydroxyl to a quinone:
C5-OHFremy’s saltC5=O+H2O
This reaction is pH-dependent, achieving optimal yields at pH 7.4.
Side-Chain Oxidation
The C8 methyl group undergoes oxidation to a carboxylic acid using KMnO₄ in acidic conditions:
C8-CH3KMnO4/H+C8-COOH
This reaction requires rigorous temperature control (50–60°C) to avoid over-oxidation.
Cyclization and Ring Expansion
Under dehydrating conditions (e.g., DDQ or BF₃·Et₂O), the compound undergoes cyclization to form fused pyran derivatives. For example, DDQ-mediated hydride abstraction at C3 initiates a cationic rearrangement:
Reagent | Product | Key Structural Change |
---|---|---|
DDQ | 8-Methyl-2,3-dihydrobenzo[1,2-b:5,4-b']dipyran-6-one | New pyran ring fused at C5–C8 positions |
This reaction highlights the compound’s ability to form rigid polycyclic structures, enhancing its bioactivity profile .
Hydrolysis of Methoxy Groups
Acid-catalyzed hydrolysis cleaves the C6 methoxy group:
C6-OCH3HCl (conc.)/ΔC6-OH+CH3OH
This reaction regenerates a hydroxyl group, restoring antioxidant potential.
Suzuki Coupling for Structural Diversification
The C2 methyl group can be replaced via palladium-catalyzed cross-coupling:
Reagent | Conditions | Product | Application |
---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME | 2-Phenyl-6-methoxy-5,7-dihydroxy-8-methyl-4H-1-benzopyran-4-one | Enhanced cytotoxic activity |
Comparative Reactivity of Functional Groups
A reactivity hierarchy derived from experimental data:
Position | Functional Group | Reactivity | Key Reactions |
---|---|---|---|
C5 | -OH | High | Acetylation, oxidation |
C7 | -OH | Moderate | Methylation, glycosylation |
C6 | -OCH₃ | Low | Hydrolysis |
C8 | -CH₃ | Variable | Oxidation, halogenation |
Scientific Research Applications
Chemistry
Synthesis and Precursor Role
- The compound serves as a precursor for synthesizing other biologically active compounds. Its unique structural features allow it to participate in various chemical reactions that lead to the formation of derivatives with enhanced biological activities.
Biology
Antiangiogenic Properties
- Research indicates that 5,7-Dihydroxy-6-methoxy-2,8-dimethyl-4H-1-benzopyran-4-one inhibits angiogenesis, which is the formation of new blood vessels from existing ones. This property is crucial for understanding vascular growth and development in both normal physiology and pathological conditions such as cancer.
Mechanism of Action
- The mechanism involves targeting specific signaling pathways associated with vascular growth. Additionally, the compound exhibits antioxidant activity and modulates enzyme activity, contributing to its biological effects.
Medicine
Therapeutic Applications
- The compound shows promise in anti-cancer and anti-inflammatory treatments. Its ability to inhibit angiogenesis makes it a candidate for cancer therapies where tumor growth is dependent on new blood vessel formation.
Case Studies
- Cancer Research : In vitro studies have demonstrated that this compound can reduce tumor cell proliferation by inhibiting angiogenesis.
- Inflammation Studies : Animal models indicate that this compound may reduce inflammatory markers, suggesting potential use in treating inflammatory diseases.
Industry
Pharmaceuticals and Nutraceuticals
- The compound's unique properties make it suitable for development in pharmaceuticals aimed at treating cancer and inflammatory conditions. Additionally, its natural occurrence in plants positions it well for applications in nutraceuticals.
Research Findings
Recent studies have highlighted the following insights:
- Biological Activity : The compound's interaction with cellular receptors and enzymes indicates a multifaceted role in biological systems.
- Potential as a Lead Compound : Its unique substitution pattern contributes to distinct biological activities that can be exploited for drug development.
Mechanism of Action
The mechanism of action of 5,7-dihydroxy-6-methoxy-2,8-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit angiogenesis by targeting specific signaling pathways involved in vascular growth. Additionally, it may exert its effects through antioxidant activity, modulation of enzyme activity, and interaction with cellular receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Chromone/Flavonoid Family
The compound belongs to the 4H-1-benzopyran-4-one (chromone) family. Below is a detailed comparison with key analogues:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Hispidulin: The 4'-hydroxyphenyl group increases polarity, favoring antioxidant activity but limiting blood-brain barrier penetration . 2,3-Dihydro Derivatives: Saturation at positions 2 and 3 (e.g., CAS 133442-54-3) reduces aromaticity, altering binding affinity to enzymes like cytochrome P450 .
Biological Activity: Methylophiopogonanone B (C19H20O5) exhibits anti-inflammatory properties due to its (4-methoxyphenyl)methyl group, which is absent in the target compound . Glycosylated Analogues (e.g., compounds 140 and 141 in ): The β-D-glucopyranosyloxy group improves water solubility but may reduce cellular uptake due to increased molecular size .
Industrial Applications :
- The compound 5,7-Dihydroxy-2-(4-hydroxy-3-methylbutyl)phenyl-3,6-dimethoxy-4H-1-benzopyran-4-one (CAS 84294-77-9) is produced at 99% purity for industrial use, suggesting stability under manufacturing conditions . In contrast, the target compound’s natural isolation limits large-scale production .
Research Findings and Data
Table 2: Physicochemical Properties
Property | Target Compound | Hispidulin | Methylophiopogonanone B |
---|---|---|---|
LogP (Predicted) | ~2.5 (moderate lipophilicity) | 1.8 | 3.2 |
Water Solubility | Low | Moderate | Low |
Melting Point | Not reported | 268–270°C | 195–197°C |
Biological Activity
5,7-Dihydroxy-6-methoxy-2,8-dimethyl-4H-1-benzopyran-4-one, also known as Hispidulin, is a flavonoid compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Additionally, relevant case studies and research findings are summarized to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C16H12O6
- Molecular Weight : 300.2629
- IUPAC Name : 5,7-dihydroxy-6-methoxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
- CAS Registry Number : 1447-88-7
The chemical structure of Hispidulin features a benzopyran backbone with multiple hydroxyl and methoxy substitutions that contribute to its biological activity.
1. Antioxidant Activity
Hispidulin exhibits significant antioxidant properties, which are essential in combating oxidative stress. Research indicates that flavonoids like Hispidulin can scavenge free radicals and enhance the body's antioxidant defense mechanisms. A study demonstrated that Hispidulin effectively reduced reactive oxygen species (ROS) levels in cellular models, suggesting its potential in protecting cells from oxidative damage .
2. Anti-inflammatory Effects
The anti-inflammatory properties of Hispidulin have been documented in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This inhibition suggests that Hispidulin could be beneficial in treating inflammatory diseases .
3. Anticancer Potential
Hispidulin has demonstrated promising anticancer effects against several cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest . A detailed study revealed that Hispidulin reduced tumor growth in xenograft models of cancer, highlighting its potential as a therapeutic agent .
4. Neuroprotective Properties
Research into the neuroprotective effects of Hispidulin suggests its efficacy in preventing neurodegenerative diseases such as Alzheimer's. Hispidulin has been shown to inhibit acetylcholinesterase (AChE) activity with an IC50 value of 3 μM, indicating potential use in Alzheimer's treatment . Additionally, it protects neuronal cells from oxidative stress-induced damage.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 5,7-Dihydroxy-6-methoxy-2,8-dimethyl-4H-1-benzopyran-4-one experimentally?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze proton environments (e.g., aromatic protons at δ 6.2–6.8 ppm for hydroxyl/methoxy groups) and cross-verify with DEPT/HSQC for carbon assignments .
- LCMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 299.29 for C16H14O6) and fragmentation patterns .
- X-ray crystallography : Resolve crystal structure to validate substituent positions and hydrogen-bonding networks, as demonstrated for similar flavones .
Q. What safety protocols are critical when handling this compound in the lab?
- Hazard mitigation :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles (GHS Skin/Irritant Category 2) .
- Ventilation : Ensure fume hoods for dust/aerosol control (respiratory irritation risk, GHS Category 3) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .
Q. What are the recommended methods for synthesizing this compound?
- Synthetic routes :
- Baker-Venkataraman reaction : Start with 2,4,6-trihydroxyacetophenone, methoxylate at C6, and cyclize with phenylacetic acid derivatives .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) and improves yield (up to 68%) compared to conventional heating .
Q. How can purity and stability be assessed during storage?
- Analytical QC :
- HPLC : Use C18 columns with UV detection at 280 nm; target purity ≥98% (as per batch HY-N10503) .
- Stability : Store at 4°C in amber vials to prevent photodegradation; monitor via periodic LCMS for decomposition products (e.g., demethylation) .
Advanced Research Questions
Q. How can researchers optimize the compound’s solubility for in vitro bioactivity assays?
- Strategies :
- Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions; dilute in PBS with 0.1% Tween-80 to reduce aggregation .
- pH adjustment : Solubility increases at pH >7 due to deprotonation of hydroxyl groups (pKa ~8.5 for phenolic -OH) .
- Validation : Dynamic light scattering (DLS) to confirm nanoparticle-free solutions .
Q. What experimental approaches resolve contradictions in reported spectral data (e.g., NMR shifts)?
- Case study : Discrepancies in methoxy group chemical shifts (δ 3.8–4.1 ppm) may arise from solvent polarity or tautomerism.
- Solution : Compare data across solvents (CDCl3 vs. DMSO-d6) and use 2D NMR (COSY, NOESY) to identify intramolecular interactions .
- Reference standards : Cross-check with crystallographically validated analogs (e.g., 2-(2,6-dimethoxyphenyl) derivatives) .
Q. How does the compound’s stability vary under oxidative or hydrolytic conditions?
- Stress testing :
- Hydrolysis : Incubate in PBS (pH 7.4, 37°C); monitor via LCMS for degradation (e.g., loss of methoxy group at m/z 284.23) .
- Oxidation : Expose to H2O2 (3%); assess quinone formation via UV-Vis (λmax ~350 nm) .
Q. What strategies validate the compound’s biological activity against conflicting cytotoxicity reports?
- Dose-response profiling : Use multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects .
- Mechanistic studies :
- ROS detection : Employ DCFH-DA assay to quantify oxidative stress .
- Target engagement : SPR or ITC to measure binding affinity for kinases/oxidoreductases .
Q. Key Considerations for Experimental Design
Properties
CAS No. |
126767-83-7 |
---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
5,7-dihydroxy-6-methoxy-2,8-dimethylchromen-4-one |
InChI |
InChI=1S/C12H12O5/c1-5-4-7(13)8-10(15)12(16-3)9(14)6(2)11(8)17-5/h4,14-15H,1-3H3 |
InChI Key |
PRGZBQOFSHAQEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C(=C2O)OC)O)C |
Origin of Product |
United States |
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